6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane
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Overview
Description
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane is a highly fluorescent dye known for its application in marking nerve cells. This compound is often referred to as Lucifer Yellow CH in scientific literature. It is membrane impermeable and highly dissociated at physiological pH values, making it a valuable tool in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Employed in cell biology to trace cell morphology and connectivity, particularly in neurons.
Medicine: Utilized in medical research to study cellular processes and diagnose certain conditions.
Industry: Applied in the development of diagnostic reagents and biotechnological tools .
Mechanism of Action
The mechanism of action of 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane involves its ability to bind to specific cellular components and emit fluorescence upon excitation. This property allows researchers to visualize and track cellular processes in real-time. The compound’s molecular targets include various cellular structures, and its pathways involve the absorption and emission of light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Lucifer Yellow VS: Another variant of Lucifer Yellow with different functional groups.
FluoroGold: A fluorescent dye used for similar applications but with different chemical properties.
Nile Red: A fluorescent dye used for staining lipids in cells .
Uniqueness
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane is unique due to its high fluorescence intensity, membrane impermeability, and stability under physiological conditions. These properties make it particularly suitable for long-term studies and applications in various scientific fields .
Properties
Molecular Formula |
C13H17N7O9S2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane |
InChI |
InChI=1S/C13H11N5O9S2.2H3N/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);2*1H3 |
InChI Key |
DSFCQELICDUMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O.N.N |
Origin of Product |
United States |
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